3,5-Bis(nonafluorobutyl)-1-phenylpyrazole

Lipophilicity Drug design Fluorous partitioning

3,5-Bis(nonafluorobutyl)-1-phenylpyrazole (CAS 231291-20-6) is an N-phenyl-substituted, symmetrically bis-perfluoroalkylated pyrazole with the molecular formula C₁₇H₆F₁₈N₂ and a molecular weight of 580.21 g·mol⁻¹. The compound carries two nonafluorobutyl (–C₄F₉) chains at the pyrazole 3- and 5-positions together with a 1-phenyl substituent, placing it within the specialty class of highly fluorinated heterocycles catalogued as perfluoroalkylation agents.

Molecular Formula C17H6F18N2
Molecular Weight 580.21 g/mol
CAS No. 231291-20-6
Cat. No. B3040697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(nonafluorobutyl)-1-phenylpyrazole
CAS231291-20-6
Molecular FormulaC17H6F18N2
Molecular Weight580.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=CC(=N2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C17H6F18N2/c18-10(19,12(22,23)14(26,27)16(30,31)32)8-6-9(37(36-8)7-4-2-1-3-5-7)11(20,21)13(24,25)15(28,29)17(33,34)35/h1-6H
InChIKeyASRHUMNHNNXHCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Bis(nonafluorobutyl)-1-phenylpyrazole (CAS 231291-20-6): Physicochemical Identity and N-Phenyl Fluorinated Pyrazole Classification


3,5-Bis(nonafluorobutyl)-1-phenylpyrazole (CAS 231291-20-6) is an N-phenyl-substituted, symmetrically bis-perfluoroalkylated pyrazole with the molecular formula C₁₇H₆F₁₈N₂ and a molecular weight of 580.21 g·mol⁻¹ [1]. The compound carries two nonafluorobutyl (–C₄F₉) chains at the pyrazole 3- and 5-positions together with a 1-phenyl substituent, placing it within the specialty class of highly fluorinated heterocycles catalogued as perfluoroalkylation agents . Its computed XLogP3-AA of 7.8 [1] and topological polar surface area of 17.8 Ų distinguish it from shorter-chain and N-unsubstituted analogs, defining a specific lipophilicity–polarity window that directly affects solubility, phase partitioning, and applicability in fluorous synthesis and medicinal chemistry building-block strategies.

Fluorous Biphasic / Synthesis: High lipophilicity (XLogP 7.8) supports fluorous-phase retention.
Non-Coordinating Design: Zero HBD, N-phenyl cap eliminates acidic N-H interference.
19F NMR / Probe Use: 18 equivalent fluorine atoms for enhanced analytical detection.

Why Simple Perfluoroalkyl Pyrazole Substitution Is Insufficient: The 3,5-Bis(nonafluorobutyl)-1-phenylpyrazole Differentiation Problem


Perfluoroalkylated pyrazoles are frequently treated as interchangeable fluorous building blocks; however, variations in N-substitution and perfluoroalkyl chain length produce large, predictable differences in lipophilicity, hydrogen-bond capacity, and phase-partitioning behavior that fundamentally alter performance in fluorous biphasic catalysis, solid-phase extraction, and drug-design contexts [1]. For 3,5-bis(nonafluorobutyl)-1-phenylpyrazole, the combination of an N-phenyl cap and two C₄F₉ chains yields an XLogP3-AA of 7.8 and zero hydrogen-bond donors—properties that are not reproduced by the N–H analog (XLogP3-AA 6.1, one HBD) or the shorter-chain N-phenyl-CF₃ variant (XLogP3-AA 3.7) [1][2]. Substituting any of these compounds without accounting for the ≈1.7–4.1 log-unit lipophilicity gap and the concomitant changes in fluorous/organic partition coefficient can lead to failed extractions, altered catalyst retention, or misleading structure–activity relationships. The quantitative evidence below shows exactly where the target compound diverges from its closest structural alternatives.

Risk 1

N-Phenyl-CF₃ Analog (CAS 140647-19-4): The ~4 log-unit lipophilicity gap fundamentally alters fluorous/organic partitioning, preventing equivalent phase-tag retention.

Risk 2

N-Unsubstituted C₄F₉ Analog (CAS 1030269-32-9): Presence of an acidic N-H proton introduces unwanted hydrogen-bonding and coordination chemistry liabilities absent in the target.

Risk 3

C₆F₁₃ Bis-perfluorohexyl Analog (CAS 1030269-33-0): Longer chains increase fluorophilicity but may introduce solubility penalties and irreversible F-SPE adsorption.

Quantitative Differentiation Evidence: 3,5-Bis(nonafluorobutyl)-1-phenylpyrazole vs. Closest Structural Analogs


XLogP3-AA Lipophilicity: 4.1 Log-Unit Advantage Over the N-Phenyl-CF₃ Analog

The target compound exhibits a computed octanol–water partition coefficient (XLogP3-AA) of 7.8, compared with 3.7 for the direct analog 3,5-bis(trifluoromethyl)-1-phenylpyrazole (CAS 140647-19-4), in which the C₄F₉ chains are replaced by CF₃ groups [1][2]. The 4.1 log-unit difference corresponds to an approximately 12,500-fold higher equilibrium concentration in the organic phase for the target compound, substantially shifting its utility toward fluorous-phase retention and away from aqueous compatibility.

XLogP3-AA Lipophilicity
Head-to-head
Target: 7.8 vs Analog: 3.7
Δ +4.1 log units (~12,500x)
Critical for fluorous-phase retention in biphasic catalysis.
Source: PubChem computed property (XLogP3).
Lipophilicity Drug design Fluorous partitioning

Zero Hydrogen-Bond Donors: Eliminating the Acidic N–H Proton vs. the Bis-perfluorobutyl Analog

The target compound possesses zero hydrogen-bond donor (HBD) groups because the pyrazole N1 position is substituted with a phenyl ring. In contrast, 3,5-bis(perfluorobutyl)pyrazole (CAS 1030269-32-9), which lacks the N-phenyl substituent, contains one HBD (the N–H proton) [1][2]. The absence of an acidic proton eliminates N–H-mediated hydrogen-bonding networks, tautomerism, and the potential for deprotonation under mildly basic conditions that can complicate coordination chemistry and chromatographic behavior.

Hydrogen-Bond Donors
Head-to-head
Target: 0 HBD vs N-H Analog: 1 HBD
Eliminates acidic N-H proton
Removes competing N-H deprotonation and tautomerism.
Enables non-coordinating fluorous phase tag use.
Hydrogen bonding Coordination chemistry Fluorous ligand design

Topological Polar Surface Area: 38% Lower TPSA Improves Membrane Partitioning Potential Relative to the N–H Analog

The target compound has a topological polar surface area (TPSA) of 17.8 Ų, versus 28.68 Ų for 3,5-bis(perfluorobutyl)pyrazole (CAS 1030269-32-9) [1][2]. This ≈38% lower TPSA arises from replacement of the polar N–H group with an N–phenyl substituent and predicts superior passive membrane diffusion, as TPSA values below 60 Ų are generally associated with good oral bioavailability, and values below 20 Ų indicate particularly favorable penetration of lipid bilayers.

Topological Polar Surface Area (TPSA)
Head-to-head
Target: 17.8 Ų vs N-H Analog: 28.68 Ų
Δ −10.9 Ų (−38%)
Predicted to improve passive membrane diffusion.
In-silico prediction; requires experimental validation.
Membrane permeability Drug-likeness ADME prediction

Intermediate Fluorophilicity: 1.7 Log Units Higher Than the Bis-C₄F₉ Analog, 1.0 Log Unit Lower Than the Bis-C₆F₁₃ Analog

Compared with 3,5-bis(perfluorobutyl)pyrazole (XLogP3-AA 6.1), N-phenylation increases the target compound's lipophilicity by 1.7 log units (XLogP3-AA 7.8) [1][2]. At the same time, it sits 1.0 log unit below 3,5-bis(perfluorohexyl)pyrazole (CAS 1030269-33-0; XLogP3-AA 8.8), which carries C₆F₁₃ chains but no N-phenyl group [3]. This intermediate fluorophilicity can offer a practical balance: sufficient fluorous-phase affinity for efficient fluorous solid-phase extraction (F-SPE) retention while maintaining enough organic solubility to avoid precipitation in common reaction solvents, a known issue with longer-chain perfluoroalkyl compounds.

Intermediate Fluorophilicity
Head-to-head
Target: 7.8
Between bis-C₄F₉ (6.1) and bis-C₆F₁₃ (8.8)
Balances F-SPE retention with adequate organic solubility.
Avoids precipitation issues of longer perfluoroalkyl chains.
Fluorous biphasic systems Fluorophilicity Phase partitioning

Fluorine Content: 18 Fluorine Atoms Enable Maximum C₄F₉ Fluorophilicity with N-Phenyl Functionalization

With 18 fluorine atoms (molecular formula C₁₇H₆F₁₈N₂, MW 580.21), the target compound incorporates the maximum number of fluorine substituents among commercially available N-phenyl-perfluoroalkylpyrazole building blocks while retaining the phenyl ring for further derivatization [1]. The shorter-chain comparator 3,5-bis(trifluoromethyl)-1-phenylpyrazole contains only 6 fluorine atoms (MW 280.17) [2], providing substantially lower ¹⁹F NMR sensitivity per molecule and reduced fluorous-phase affinity. The high fluorine loading also contributes to the compound's classification as a perfluoroalkylation agent by commercial suppliers .

Fluorine Loading
Head-to-head
Target: 18 F atoms vs CF₃ Analog: 6 F
Δ +12 F atoms; MW +300.04 g/mol
Enhanced 19F NMR detection sensitivity per mole.
Maximizes fluorous affinity in single derivatization step.
Fluorous tagging 19F NMR Metabolic stability

Commercial Specification: ≥95% Purity and MDL-Registered Identity Provide Reproducible Procurement Baseline

The compound is supplied with a certified purity of ≥95% and an MDL number (MFCD00153665), as documented by Apollo Scientific (Catalog PC0430) . This specification provides a verifiable quality baseline that is not uniformly guaranteed across all perfluoroalkylpyrazole analogs from different suppliers, where purity may range from 90% to 97%. The availability of an MDL-registered identity enables unambiguous chemical registration and cross-referencing in procurement systems.

Procurement Specification
Specification review
≥95% Purity
MDL MFCD00153665
Supports reproducible procurement baseline.
Source: Supplier CoA (Data to verify).
Quality control Procurement specification Reproducibility

Priority Application Scenarios for 3,5-Bis(nonafluorobutyl)-1-phenylpyrazole Based on Quantified Differentiation


Fluorous Biphasic Catalysis: Non-Coordinating Phase Tag with Intermediate Fluorophilicity

The target compound's XLogP3-AA of 7.8, intermediate between the bis-C₄F₉ analog (6.1) and the bis-C₆F₁₃ analog (8.8), combined with zero hydrogen-bond donors, makes it suitable as a non-coordinating fluorous phase tag for transition-metal catalyst immobilization [1][2]. The N-phenyl group prevents unwanted N–H deprotonation that could poison metal centers, while the 7.8 logP ensures efficient retention in perfluorinated solvents (e.g., perfluoromethylcyclohexane) at ambient temperature, enabling catalyst recovery by simple liquid–liquid phase separation. The 18 fluorine atoms per molecule provide strong ¹⁹F NMR signals for real-time monitoring of catalyst leaching.

Fluorous Solid-Phase Extraction (F-SPE) Building Block for Library Purification

With a TPSA of 17.8 Ų and zero HBD, the compound is predicted to exhibit strong, selective retention on fluorous silica gel (e.g., FluoroFlash® cartridges) relative to non-fluorinated organic impurities [1]. Its fluorophilicity (XLogP3-AA 7.8) is well above the threshold typically required for efficient F-SPE (logP > ~5 for fluorous/organic biphasic systems), yet remains below that of perfluorohexyl analogs (8.8), which can suffer from irreversible adsorption. This balance supports the compound's use as a fluorous tag for intermediate purification in parallel synthesis, where tagged intermediates are retained while untagged byproducts are eluted with fluorophobic solvents [2].

Medicinal Chemistry: Fluorinated Fragment with Optimized Membrane Penetration Potential

The combination of high lipophilicity (XLogP3-AA 7.8), low TPSA (17.8 Ų), and zero HBD positions this compound as a candidate fluorinated fragment or building block for CNS-targeted libraries where passive blood–brain barrier penetration is predicted to be favorable [1]. Compared with the CF₃ analog (XLogP3-AA 3.7, TPSA ~17.8 Ų), the 4.1 log-unit increase in lipophilicity shifts the compound into a property space more typical of CNS drugs, while the 10.9 Ų TPSA advantage over the N–H analog (28.68 Ų) further improves predicted membrane diffusion rates.

19F NMR Probe Development and Metabolomics Tracking

The 18 equivalent fluorine atoms distributed across two symmetric C₄F₉ chains generate a strong, simplified ¹⁹F NMR signal pattern that can serve as a sensitive probe for reaction monitoring or metabolic tracking [1][2]. The high fluorine count (12 more F atoms than the CF₃ analog) proportionally increases signal-to-noise per mole, enabling detection at lower concentrations. The N-phenyl group provides a synthetic handle for further functionalization (e.g., electrophilic aromatic substitution) without disrupting the perfluoroalkyl NMR signature.

Application
Selection Property
Validation Focus
Fluorous Biphasic Catalysis
Non-coordinating N-phenyl tag (XLogP 7.8, 0 HBD)
Phase partitioning and catalyst retention efficiency
F-SPE Purification
Predicted F-SPE retention (logP 7.8) with balanced solubility
Irreversible adsorption risk and purity recovery rates
Medicinal Chemistry Fragment
High lipophilicity / low TPSA building block
Predicted membrane diffusion and CNS property space fit
19F NMR Probe Development
High fluorine density (18F) and symmetric C₄F₉ chains
Detection limit and NMR signal-to-noise ratio validation
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